molecular formula C23H33N7 B3859455 4-[(E)-{2-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE

4-[(E)-{2-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE

Cat. No.: B3859455
M. Wt: 407.6 g/mol
InChI Key: VRDCAUIMWFGFPN-HKOYGPOVSA-N
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Description

4-[(E)-{2-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE is a complex organic compound featuring a pyrimidine ring substituted with piperidine groups and a hydrazine linkage to a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE typically involves multi-step organic reactionsThe hydrazine linkage is then formed via condensation reactions, and finally, the dimethylaniline moiety is attached through electrophilic aromatic substitution .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. These methods often utilize fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) to facilitate hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and aniline moieties.

    Reduction: Reduction reactions can target the hydrazine linkage, potentially converting it to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine and aniline rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with catalysts such as Pt/C or palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The piperidine and pyrimidine moieties are particularly interesting for their interactions with biological targets .

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties. The hydrazine linkage is a key feature in many pharmacologically active compounds .

Industry

In industry, this compound is used in the synthesis of advanced polymers and materials with specific electronic or mechanical properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE involves its interaction with molecular targets such as enzymes or receptors. The piperidine groups can enhance binding affinity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. The hydrazine linkage may act as a reactive site, facilitating covalent modifications of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(E)-{2-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N7/c1-28(2)20-11-9-19(10-12-20)18-24-27-21-17-22(29-13-5-3-6-14-29)26-23(25-21)30-15-7-4-8-16-30/h9-12,17-18H,3-8,13-16H2,1-2H3,(H,25,26,27)/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDCAUIMWFGFPN-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=CC(=NC(=N2)N3CCCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=CC(=NC(=N2)N3CCCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-{2-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE
Reactant of Route 2
Reactant of Route 2
4-[(E)-{2-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE
Reactant of Route 3
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4-[(E)-{2-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE
Reactant of Route 4
Reactant of Route 4
4-[(E)-{2-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE
Reactant of Route 5
Reactant of Route 5
4-[(E)-{2-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE
Reactant of Route 6
Reactant of Route 6
4-[(E)-{2-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE

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